molecular formula C24H18F3NO4 B14031569 (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B14031569
M. Wt: 441.4 g/mol
InChI Key: DMTFGKGIANTPRI-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethyl-substituted phenyl ring, and an amino acid backbone. This compound is often used in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via reaction with Fmoc chloride in the presence of a base like triethylamine.

    Formation of the Trifluoromethyl Phenyl Acetic Acid:

    Coupling Reaction: The protected amino acid is then coupled with the trifluoromethyl phenyl acetic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the amino acid backbone.

    Reduction: Reduction reactions may target the carbonyl groups or the aromatic ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its stable Fmoc protecting group.

    Organic Synthesis: Employed in the synthesis of complex organic molecules.

Biology

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid depends on its application. In peptide synthesis, the Fmoc group protects the amino group during chain elongation and is later removed under mild basic conditions. The trifluoromethyl group can influence the compound’s reactivity and stability through electron-withdrawing effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-phenylacetic acid: Lacks the trifluoromethyl group.

    (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(4-(trifluoromethyl)phenyl)acetic acid: Has the trifluoromethyl group in a different position.

Uniqueness

The presence of the trifluoromethyl group in (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-(2-(trifluoromethyl)phenyl)acetic acid imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in specific applications.

Properties

Molecular Formula

C24H18F3NO4

Molecular Weight

441.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C24H18F3NO4/c25-24(26,27)20-12-6-5-11-18(20)21(22(29)30)28-23(31)32-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,28,31)(H,29,30)/t21-/m0/s1

InChI Key

DMTFGKGIANTPRI-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=CC=C4C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4C(F)(F)F)C(=O)O

Origin of Product

United States

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